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molecular formula C9H16N4 B8796999 1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-amine

1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-amine

Cat. No. B8796999
M. Wt: 180.25 g/mol
InChI Key: HZRXXVIUUNWSKH-UHFFFAOYSA-N
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Patent
US08633173B2

Procedure details

A mixture of 4-nitro-1-(2-pyrrolidin-1-yl-ethyl)-1H-pyrazole (4.40 g, 20.9 mmol), ethanol (100 mL) and 10% palladium on carbon (0.41 g, 30.7 mmol) was hydrogenated in a Paar shaker at 30 psi under hydrogen for 2 h. The reaction mixture was filtered over diatomaceous earth and the filtrate was evaporated in vacuo. 1-(2-Pyrrolidin-1-yl-ethyl)-1H-pyrazol-4-ylamine was isolated as an orange oil, which became a dark gummy material upon standing at room temperature (3.10 g, 82%). 1H NMR (400 MHz, CDCl3, δ, ppm): 7.15 (s, 1H), 7.08 (s, 1H), 4.14 (t, J=7.00 Hz, 2H), 2.88 (t, J=6.97 Hz, 4H), 2.52 (s, 4H), 1.765 (s, 4H). MS=181 (MH)+.
Name
4-nitro-1-(2-pyrrolidin-1-yl-ethyl)-1H-pyrazole
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][N:7]([CH2:9][CH2:10][N:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)[CH:8]=1)([O-])=O>[Pd].C(O)C>[N:11]1([CH2:10][CH2:9][N:7]2[CH:8]=[C:4]([NH2:1])[CH:5]=[N:6]2)[CH2:15][CH2:14][CH2:13][CH2:12]1

Inputs

Step One
Name
4-nitro-1-(2-pyrrolidin-1-yl-ethyl)-1H-pyrazole
Quantity
4.4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NN(C1)CCN1CCCC1
Name
Quantity
0.41 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(CCCC1)CCN1N=CC(=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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